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Introduction
Anagyrine is a tetracyclic quinolizidine alkaloid found in various plant species, most notably in

the genus Lupinus and in Anagyris foetida.[1][2] This complex natural product has garnered

significant interest due to its teratogenic effects, particularly in livestock, where it is known to

cause "crooked calf disease."[3][4] A thorough understanding of its chemical structure and

stereochemistry is paramount for researchers in toxicology, natural product chemistry, and drug

development who may be investigating its mechanism of action, developing analytical detection

methods, or exploring its potential as a pharmacological scaffold. This technical guide provides

a comprehensive overview of the core structural and stereochemical features of anagyrine,

supported by available quantitative data and detailed experimental methodologies.

Chemical Structure
Anagyrine is a member of the quinolizidine alkaloid family, characterized by a core 1-

azabicyclo[4.4.0]decane moiety.[1][2] Its molecular formula is C₁₅H₂₀N₂O, with a molar mass of

244.33 g/mol .[5] The systematic IUPAC name for anagyrine is (1R,9R,10R)-7,15-

diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4-dien-6-one.[5]

The structure of anagyrine consists of four fused rings, creating a rigid and complex three-

dimensional architecture. This tetracyclic system is comprised of a pyridone ring fused to a

quinolizidine skeleton.
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Table 1: Chemical and Physical Properties of Anagyrine
Property Value Reference

Molecular Formula C₁₅H₂₀N₂O [5]

Molar Mass 244.33 g/mol [5]

CAS Number 486-89-5 [5]

IUPAC Name

(1R,9R,10R)-7,15-

diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵

]heptadeca-2,4-dien-6-one

[5]

Synonyms
Monolupine, Rhombinine,

Rhombinin
[5]

Stereochemistry and Absolute Configuration
The biological activity of chiral molecules is intrinsically linked to their three-dimensional

structure. Anagyrine possesses three stereogenic centers, leading to the possibility of several

stereoisomers. The determination of the precise spatial arrangement of atoms, or absolute

configuration, is therefore critical.

The absolute configuration of the protonated form of anagyrine has been unequivocally

determined through single-crystal X-ray diffraction analysis of anagyrine perchlorate. The

chiral centers are assigned as C-6R, C-8R, and C-10R according to the Cahn-Ingold-Prelog

priority rules. It is important to note that by protonation, the N2 atom also becomes a chiral

center with an S configuration.

The crystal structure reveals specific conformations of the fused ring system. Ring A is nearly

planar, ring B adopts a sofa conformation, and the C and D rings are in chair conformations

with a cis ring junction.

Table 2: Stereochemical Data for Anagyrine Perchlorate
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Feature Description Reference

Chiral Centers C-6, C-8, C-10

Absolute Configuration C-6R, C-8R, C-10R

N2 Configuration (protonated) S

Ring A Conformation Planar

Ring B Conformation Sofa

Rings C and D Conformation Twin-chair

C/D Ring Junction cis

Experimental Protocols
The elucidation of anagyrine's structure and stereochemistry has relied on a combination of

spectroscopic and crystallographic techniques.

Isolation and Purification of Anagyrine
A general procedure for the isolation of anagyrine from plant material, adapted from the

literature, is as follows:

Extraction: The dried and powdered plant material (e.g., aerial parts of Genista hispanica) is

subjected to extraction with a suitable solvent, such as 75% ethanol.

Acid-Base Extraction: The ethanolic extract is concentrated, and the residue is acidified with

0.5 N HCl. This protonates the alkaloids, rendering them water-soluble. The acidic aqueous

layer is then washed with a non-polar solvent (e.g., petroleum ether) to remove lipids and

other non-basic compounds.

Basification and Extraction: The acidic solution is then basified to a pH of 10 with a base like

15% NaOH or 25% aqueous ammonia. This deprotonates the alkaloids, making them soluble

in organic solvents. The free bases are then extracted with a solvent such as chloroform.

Chromatographic Purification: The resulting crude alkaloid mixture is subjected to column

chromatography on silica gel. Elution with a solvent system like chloroform-methanol (e.g.,
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100:1) allows for the separation of anagyrine from other alkaloids. Thin-layer

chromatography (TLC) can be used to monitor the separation.

X-ray Crystallography of Anagyrine Perchlorate
The following protocol is based on the published crystal structure determination of anagyrine
perchlorate:

Crystallization: Purified anagyrine is dissolved in acetone, and perchloric acid is added to an

acidic pH of 5-6. The precipitated anagyrine perchlorate crystals are then recrystallized from

methanol or water to yield colorless prisms suitable for X-ray diffraction.

Data Collection: A single crystal is mounted on a diffractometer. Data is collected using a

radiation source such as Cu Kα radiation.

Structure Solution and Refinement: The structure is solved using direct methods and refined

by full-matrix least-squares on F². The absolute configuration is determined using anomalous

dispersion effects.

Table 3: Crystallographic Data for Anagyrine Perchlorate
Parameter Value

Crystal System Monoclinic

Space Group P2₁

a (Å) 7.3550 (3)

b (Å) 32.982 (1)

c (Å) 12.8849 (4)

β (°) 90.709 (3)

V (Å³) 3125.41 (19)

Z 8

Spectroscopic Analysis
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While a complete, assigned dataset for anagyrine is not readily available in all public

databases, the following describes a general protocol for the spectroscopic characterization of

quinolizidine alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A few milligrams of the purified alkaloid are dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal

standard.

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are

acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations in the 2D

spectra are analyzed to assign all proton and carbon signals and to elucidate the

connectivity of the molecule.

Infrared (IR) Spectroscopy:

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl),

as a KBr pellet, or in a suitable solvent.

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.

Data Analysis: The positions and intensities of the absorption bands are correlated with the

functional groups present in the molecule. For anagyrine, key absorptions would be

expected for the C=O stretch of the pyridone ring, C=C stretches of the aromatic system,

and C-N and C-H stretches of the aliphatic portions. The presence of "Bohlmann bands"

(around 2700-2800 cm⁻¹) can be indicative of a trans-quinolizidine conformation.[6]

Circular Dichroism (CD) Spectroscopy:

While specific CD data for anagyrine is not widely published, this technique is a powerful tool

for studying the stereochemistry of chiral molecules in solution.

Sample Preparation: The sample is dissolved in a suitable transparent solvent.
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Data Acquisition: The CD spectrum is recorded on a CD spectropolarimeter, measuring the

differential absorption of left and right circularly polarized light as a function of wavelength.

Data Analysis: The sign and intensity of the Cotton effects in the CD spectrum are related to

the absolute configuration of the molecule. This experimental data can be compared with

theoretically calculated CD spectra to confirm stereochemical assignments.

Logical Relationships in Structure Elucidation
The determination of the complex structure of a natural product like anagyrine is a stepwise

process involving the integration of data from multiple analytical techniques.
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Workflow for the isolation and structural elucidation of anagyrine.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1237701?utm_src=pdf-body-img
https://www.benchchem.com/product/b1237701?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The chemical structure and stereochemistry of anagyrine have been well-established through

a combination of isolation techniques, spectroscopic analysis, and definitively by single-crystal

X-ray diffraction. Its tetracyclic quinolizidine framework, with a defined absolute configuration at

its three chiral centers, provides a rigid molecular scaffold that dictates its biological activity.

This in-depth guide, summarizing the key structural data and experimental methodologies,

serves as a valuable resource for researchers working with this important and toxicologically

relevant natural product. A comprehensive understanding of its structure is the foundation for

further investigations into its biosynthesis, mechanism of toxicity, and potential for derivatization

in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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